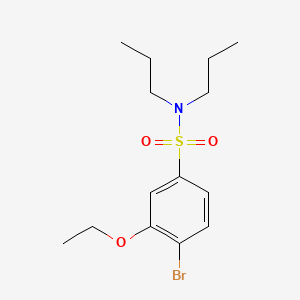

4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide

Description

4-Bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by a bromine atom at the 4-position, an ethoxy group at the 3-position, and dipropylamine substituents on the sulfonamide nitrogen. Its synthesis typically involves reacting a brominated benzenesulfonyl chloride with dipropylamine under controlled conditions .

Properties

IUPAC Name |

4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrNO3S/c1-4-9-16(10-5-2)20(17,18)12-7-8-13(15)14(11-12)19-6-3/h7-8,11H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUQLDHEAGLUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Br)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide typically involves multiple steps, starting with the bromination of a suitable benzene derivative, followed by the introduction of the ethoxy group and the sulfonamide functionality. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide is utilized in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their activity and function. The bromine and ethoxy groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with analogues differing in substituents, positions, or N-alkyl groups:

Key Observations :

- Substituent Position : Bromine at the 4-position (target compound) vs. 3-position () alters electronic effects and steric hindrance. The 4-bromo derivative is more common in cross-coupling reactions .

- N-Substituents : Dipropyl groups enhance lipophilicity compared to smaller alkyl chains (e.g., diethyl in ) or aromatic groups (e.g., furylmethyl in ).

Physical and Chemical Properties

Notes:

- The ethoxy and bromine groups increase molecular weight and polarity compared to the methyl derivative.

- Iodo derivatives (e.g., 2n) are heavier and may exhibit distinct reactivity in cross-couplings .

Biological Activity

4-Bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide is an organic compound with notable potential in biological research and applications. Its molecular formula is C14H22BrNO3S, and it has a molecular weight of 364.3 g/mol. This compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing their activity and function. The presence of bromine and ethoxy groups may enhance the compound's reactivity and binding affinity to these targets.

Biological Activity Overview

Research indicates that 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : There are indications that the compound may modulate inflammatory responses, which could be relevant in treating inflammatory diseases.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

-

Antimicrobial Activity :

- In vitro tests against various bacterial strains revealed that the compound exhibited significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.

- Anti-inflammatory Research :

Comparative Analysis

To better understand the biological activity of 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide, a comparison with similar sulfonamide compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide | Chlorine instead of Bromine | Moderate enzyme inhibition |

| 4-Bromo-3-methoxy-N,N-dipropylbenzenesulfonamide | Methoxy group instead of Ethoxy | Enhanced antimicrobial properties |

| 4-Bromo-N,N-diethylbenzenesulfonamide | Different alkyl substituents | Strong anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.